molecular formula C6H11NO4 B3020383 Methyl 3-methyl-4-nitrobutanoate CAS No. 16507-06-5

Methyl 3-methyl-4-nitrobutanoate

Cat. No. B3020383
CAS RN: 16507-06-5
M. Wt: 161.157
InChI Key: DZQJCNUWYDGVCF-UHFFFAOYSA-N
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Patent
US07879848B2

Procedure details

3 g (29.9 mmol) of trans-2-butenoic acid methyl ester and 0.69 g (5.99 mmol) of tetramethylguanidine and 9.14 g (149 mmol) of nitromethane were mixed. The resulting mixture was stirred at room temperature for 24 days. 100 mL of ethylacetoacetate was added to the solution and the reaction solution was washed with water, then an organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, then the residue was purified by column chromatography to give 5.7 g (23.6 mmol) of the title compound in a yield of 100%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
9.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:7])/[CH:4]=[CH:5]/[CH3:6].CN(C)C(=N)N(C)C.[N+:16]([CH3:19])([O-:18])=[O:17]>C(OC(=O)CC(C)=O)C>[CH3:1][O:2][C:3](=[O:7])[CH2:4][CH:5]([CH3:6])[CH2:19][N+:16]([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(\C=C\C)=O
Name
Quantity
0.69 g
Type
reactant
Smiles
CN(C(N(C)C)=N)C
Name
Quantity
9.14 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OC(CC(=O)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 24 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
24 d
Name
Type
product
Smiles
COC(CC(C[N+](=O)[O-])C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.6 mmol
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.